molecular formula C18H17FN2O2S B2951042 (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1390822-42-0

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2951042
CAS No.: 1390822-42-0
M. Wt: 344.4
InChI Key: IWKQBWPVUBYNTI-UHFFFAOYSA-N
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Description

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide is a synthetic sulfonamide derivative incorporating a 5-fluoroindole scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use in humans. The molecular structure features a 5-fluoro-1H-indole group linked to a (E)-2-phenylethenesulfonamide chain. The indole nucleus is a privileged scaffold in pharmacology, known for its ability to interact with diverse biological targets . The specific addition of a fluorine atom at the 5-position of the indole ring is a common strategy in lead optimization to modulate the compound's electronic properties, lipophilicity, and metabolic stability . The trans-(E) configuration of the ethenesulfonamide group creates a rigid, planar geometry that may be crucial for specific molecular recognition events. Based on its structural features and known activities of analogous compounds, this substance holds significant research value for investigating anti-inflammatory pathways. Molecular docking studies of similar indole-3-yl derivatives have demonstrated potential inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory agents . Furthermore, the indole core is a key structural component of tryptamine-based neurotransmitters and biologically active natural products, suggesting this compound may also serve as a valuable chemical tool for probing serotonergic systems and other neurological targets . Researchers can utilize this compound for in silico modeling, target identification, and as a building block in the synthesis of more complex chemical entities for various biochemical assays.

Properties

IUPAC Name

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-16-6-7-18-17(12-16)15(13-20-18)8-10-21-24(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-13,20-21H,8,10H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKQBWPVUBYNTI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C19H20F1N2O1SC_{19}H_{20}F_{1}N_{2}O_{1}S. The presence of the 5-fluoro-1H-indole ring is significant as indoles are known to exhibit a variety of biological activities, including anti-cancer properties.

PropertyValue
Molecular FormulaC19H20FN2O1S
Molecular Weight348.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide has been linked to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have indicated that this compound may inhibit the proliferation of various cancer cell lines by inducing apoptosis. This is likely mediated through the modulation of signaling pathways such as the MAPK/ERK pathway.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties, which could be beneficial in treating diseases characterized by inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating a potential for this compound to act against bacterial infections.

Study 1: Anticancer Activity

A recent study investigated the effects of the compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

Study 2: Anti-inflammatory Properties

In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Testing

Testing against various bacterial strains revealed that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryReduced cytokine levels
AntimicrobialModerate activity against bacteria

Comparison with Similar Compounds

Structural Implications :

  • Indole vs.
  • Fluorine Positioning : Fluorine at the 5-position of indole (target compound) versus the 4-position of phenyl (FPSS) alters electronic effects and steric interactions .
  • Linker Flexibility : The ethyl chain in the target compound may improve binding to deep hydrophobic pockets compared to direct aryl attachments in FPSS or 6b .

Physicochemical Properties

Property Target Compound FPSS 6b 6ae
Melting Point (°C) Not reported Not reported 108–110 113–115
Molecular Weight 358.5 277.3 293.6 421.3
Solubility Likely moderate in DMSO Soluble in DMSO (10 mM) Crystalline solid Light yellow solid

Key Observations :

  • Higher molecular weight in the target compound may reduce aqueous solubility compared to FPSS or 6b.
  • The 5-fluoroindole group could enhance metabolic stability relative to non-indole analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide, and how can intermediates be characterized?

  • Methodology : The sulfonamide group can be introduced via condensation of a sulfonyl chloride derivative with an amine-functionalized indole intermediate. For example, benzenesulfonic chloride reacts with amines in pyridine with DMAP catalysis, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization . Key intermediates like 5-fluoro-1H-indole-3-ethylamine should be synthesized using formylation or alkylation reactions, with characterization by 1H^1H-NMR, 13C^{13}C-NMR, and FT-IR to confirm regioselectivity and purity .

Q. How can researchers verify the structural integrity and stereochemistry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the (E)-configuration of the ethenesulfonamide moiety and the spatial arrangement of the indole ring. Crystallization conditions (e.g., slow evaporation in DCM/hexane) must be optimized to obtain high-quality crystals. Powder XRD can assess crystallinity, while computational methods (DFT) validate spectroscopic data (e.g., NMR chemical shifts) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodology : Use fluorescence-based assays to evaluate interactions with biological targets (e.g., kinases, GPCRs) due to the indole fluorophore’s intrinsic fluorescence. Dose-response curves (0.1–100 µM) in cell-free systems can identify binding affinity (IC50_{50}). Parallel cytotoxicity assays (MTT or resazurin) in HEK-293 or HepG2 cells ensure selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluoro-substitution on indole, sulfonamide linker length) affect target binding and pharmacokinetics?

  • Methodology : Synthesize analogs with varied substituents (e.g., 5-chloro or 5-methoxyindole) and compare their binding kinetics (SPR or ITC) and ADME properties (logP, metabolic stability in liver microsomes). Molecular docking (AutoDock Vina) can model interactions with binding pockets, while QSAR analysis identifies critical substituent effects .

Q. What computational strategies resolve contradictions between theoretical and experimental spectroscopic data?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate 1H^1H-NMR spectra and compare them with experimental data. Discrepancies in chemical shifts (e.g., indole NH protons) may arise from solvent effects or conformational flexibility, requiring explicit solvent models (PCM) or MD simulations .

Q. How can crystallographic data inform polymorph screening and stability under physiological conditions?

  • Methodology : SCXRD-derived lattice parameters (e.g., COF-1/COF-5 frameworks) guide polymorph identification. Stability studies (TGA/DSC) assess thermal degradation, while slurry experiments in biorelevant media (FaSSIF/FeSSIF) predict solubility and bioavailability .

Q. What experimental designs mitigate synthetic challenges like sulfonamide hydrolysis or indole oxidation?

  • Methodology : Protect the indole NH with tert-butoxycarbonyl (Boc) groups during sulfonylation. Use anhydrous conditions (N2_2 atmosphere) and antioxidants (BHT) to prevent oxidation. Monitor reaction progress via LC-MS to detect hydrolyzed byproducts (e.g., sulfonic acids) .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

  • Methodology : Validate activity using orthogonal assays (e.g., FRET for enzymatic inhibition vs. cellular luciferase reporter assays). Control for assay-specific variables (e.g., ATP concentration in kinase assays) and confirm compound integrity post-assay via HPLC-MS .

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